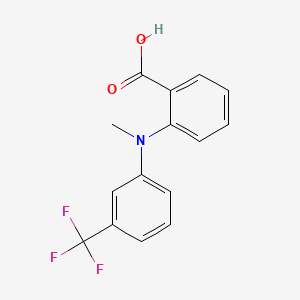
N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- is an organic compound that features a benzoic acid core substituted with a trifluoromethyl group and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 3-(trifluoromethyl)aniline.
Formation of Intermediate: The 3-(trifluoromethyl)aniline is methylated using methyl iodide in the presence of a base such as potassium carbonate to form the intermediate 2-[methyl[3-(trifluoromethyl)phenyl]amino]-.
Coupling Reaction: The intermediate is then coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylamino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzoic acid, 3-(trifluoromethyl)-: Similar structure but lacks the methylamino group.
Benzoic acid, 2-[methyl[4-(trifluoromethyl)phenyl]amino]-: Similar structure with the trifluoromethyl group in a different position.
Benzoic acid, 2-[methyl[3-(difluoromethyl)phenyl]amino]-: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]- is unique due to the presence of both the trifluoromethyl and methylamino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylamino group allows for specific interactions with biological targets, making it a valuable compound for various applications.
生物活性
N-(3-Trifluoromethylphenyl)-N-methylanthranilic acid is a derivative of anthranilic acid, which has gained attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as anthranilic acid derivatives. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule. Its structure can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, Liu et al. (2013) evaluated a series of anthranilamide derivatives against various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MDA-MB-231). The compound demonstrated significant inhibition with IC50 values of 14.6 µM against HCT-116 and 13.86 µM against MDA-MB-231 .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 14.6 |
| MDA-MB-231 | 13.86 |
| A549 (Lung Cancer) | 1.42 |
| HepG2 (Liver Cancer) | 7.09 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 and S phases, indicating a robust anticancer profile .
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using the carrageenan-induced rat paw edema model. Results indicated that this compound exhibited significant anti-inflammatory effects, with a maximum inhibition percentage of 68.54% . This suggests its potential utility in treating inflammatory conditions.
3. Antimicrobial Activity
The antimicrobial efficacy was evaluated against Gram-positive and Gram-negative bacteria using the agar-well diffusion method. The compound showed notable activity against both E. coli and S. aureus, with varying degrees of effectiveness depending on concentration .
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
Case Studies
In a study conducted by Azuma et al., the pharmacological properties of N-(3',4'-dimethoxycinnamoyl) anthranilic acid were explored as an anti-atopic agent, revealing similar pathways that may be shared with this compound in terms of inflammatory response modulation .
Another significant study focused on the complexation properties of anthranilic acid derivatives, where N-methylanthranilic acid was shown to enhance the solubility and bioavailability of other therapeutic agents, indicating its role as a pharmaceutical aid in drug formulation .
属性
CAS 编号 |
27696-34-0 |
|---|---|
分子式 |
C15H12F3NO2 |
分子量 |
295.26 g/mol |
IUPAC 名称 |
2-[N-methyl-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H12F3NO2/c1-19(13-8-3-2-7-12(13)14(20)21)11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H,20,21) |
InChI 键 |
BLODVPQNWORVJM-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















